N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms at adjacent positions .
Preparation Methods
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the benzamide structure: The benzamide moiety can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor.
4-Amino-1H-pyrazole: Known for its antimicrobial activities.
The uniqueness of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-METHYLBENZAMIDE lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C14H17N3O/c1-3-17-9-8-13(16-17)10-15-14(18)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,15,18) |
InChI Key |
HXBDJTGCIIETBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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